molecular formula C9H19NOSi B8669203 1-[tert-butyl(dimethyl)silyl]azetidin-2-one

1-[tert-butyl(dimethyl)silyl]azetidin-2-one

Cat. No.: B8669203
M. Wt: 185.34 g/mol
InChI Key: NEAUCRBJWSVITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[tert-butyl(dimethyl)silyl]azetidin-2-one is a chemical compound with the molecular formula C9H19NOSi. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a tert-butyldimethylsilyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C9H19NOSi

Molecular Weight

185.34 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]azetidin-2-one

InChI

InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)10-7-6-8(10)11/h6-7H2,1-5H3

InChI Key

NEAUCRBJWSVITF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one typically involves the protection of the hydroxyl group of an azetidine derivative with tert-butyldimethylsilyl chloride. One common method involves the hydrolyzation of azetidine derivatives with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride in dimethylformamide at 35°C for 10 hours .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process involves the use of optically active sources such as L-threonine and avoids costly separation steps, making it more economical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[tert-butyl(dimethyl)silyl]azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    O-silylated beta-lactam cyanohydrins: Formed through cyanosilylation reactions.

    Protected azetidine derivatives: Resulting from the substitution reactions involving tert-butyldimethylsilyl groups.

Scientific Research Applications

1-[tert-butyl(dimethyl)silyl]azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one involves its reactivity as a protected azetidine derivative. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites of the molecule and allowing for selective reactions. The compound can undergo deprotection under specific conditions, revealing the reactive azetidine core, which can then participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[tert-butyl(dimethyl)silyl]azetidin-2-one is unique due to its combination of a four-membered azetidine ring and a tert-butyldimethylsilyl group, which provides both steric protection and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

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